![molecular formula C13H17N3O3S2 B2631163 2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole CAS No. 1172971-47-9](/img/structure/B2631163.png)
2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole
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Description
2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
- Application : Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables the functionalization of boronic esters, leading to novel transformations. For instance, it allows for formal anti-Markovnikov alkene hydromethylation, a valuable yet previously unknown reaction .
- Relevance : Although these compounds are marginally stable in water, their unique properties make them attractive for designing boron-carriers suitable for neutron capture therapy. Further exploration of this compound could enhance drug delivery strategies .
Organic Synthesis and Protodeboronation
Drug Design and Delivery
properties
IUPAC Name |
2-(1-ethylsulfonylpiperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S2/c1-2-21(17,18)16-7-5-10(6-8-16)12-14-15-13(20-12)11-4-3-9-19-11/h3-4,9-10H,2,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKZLILDNFZXMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(furan-2-yl)-1,3,4-thiadiazole |
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